(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate (R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 159878-01-0
VCID: VC0055131
InChI: InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C18H18ClNO3S
Molecular Weight: 363.9 g/mol

(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate

CAS No.: 159878-01-0

Reference Standards

VCID: VC0055131

Molecular Formula: C18H18ClNO3S

Molecular Weight: 363.9 g/mol

(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate - 159878-01-0

CAS No. 159878-01-0
Product Name (R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Molecular Formula C18H18ClNO3S
Molecular Weight 363.9 g/mol
IUPAC Name benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Standard InChI InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Standard InChIKey GHOXYLYITXKSDS-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl
SMILES C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl
Synonyms N-[(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; [(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; 3R)-1-Chloro-2-oxo-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane; _x000B_(R)-(-)
PubChem Compound 10808734
Last Modified Nov 11 2021
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